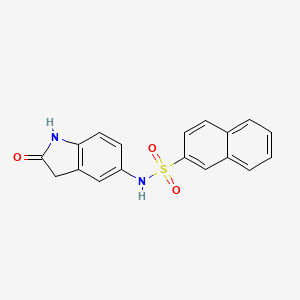

N-(2-氧代吲哚林-5-基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

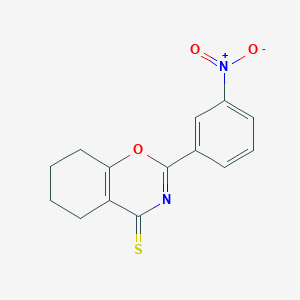

“N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is a compound that has been studied for its potential antitumor properties . It is a part of a series of novel 2-oxoindoline-based acetohydrazides . The compound has shown notable cytotoxicity toward human cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves the design and creation of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . The structures of these compounds were identified using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis

The molecular formula of “N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is C10H9NO2S . The molecular weight is 207.25 .Physical And Chemical Properties Analysis

“N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide” is a solid substance . It has a melting point of 215-219 °C (lit.) .科学研究应用

Antitumor Agents

The compound has been investigated for its potential as an antitumor agent. Researchers have designed and synthesized novel derivatives of 2-oxoindoline-based acetohydrazides, which showed notable cytotoxicity toward various human cancer cell lines . These compounds, including derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide, were found to be effective in inducing apoptosis in cancer cells, making them promising candidates for anticancer drug development.

Apoptosis Induction

In the search for small molecules that can activate procaspase-3, a key player in the apoptosis pathway, this compound has been utilized. The induction of apoptosis is crucial for eliminating cancer cells, and derivatives of this compound have demonstrated the ability to accumulate cells in the S phase and substantially induce late cellular apoptosis .

Cell Cycle Regulation

The compound’s derivatives have shown effects on cell cycle regulation, particularly in accumulating cells in the S phase. This is significant because the disruption of normal cell cycle progression is a hallmark of cancer, and compounds that can regulate the cell cycle have therapeutic potential .

Breast Cancer Treatment

Specific derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide have been assessed for their anti-proliferative properties against the MCF-7 breast cancer cell line. Some compounds exhibited potent activity, with IC50 values in a competitive range compared to known anticancer drugs .

VEGFR-2 Inhibition

One of the derivatives was found to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, which is the process of new blood vessel formation often exploited by tumors to support their growth. Inhibition of VEGFR-2 is a targeted approach to hinder tumor growth and metastasis .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding profile of the most active compounds, including derivatives of N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide, in the VEGFR-2 active site. This helps in understanding the interaction at the molecular level and aids in the design of more potent inhibitors .

属性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18-11-14-9-15(6-8-17(14)19-18)20-24(22,23)16-7-5-12-3-1-2-4-13(12)10-16/h1-10,20H,11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJLARPQTGDLKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoindolin-5-yl)naphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2873311.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)

![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)

![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)